molecular formula C14H10BrNOS B13878241 N-(3-bromodibenzothiophen-2-yl)acetamide

N-(3-bromodibenzothiophen-2-yl)acetamide

Cat. No.: B13878241
M. Wt: 320.21 g/mol
InChI Key: QWNYXGUISVYECD-UHFFFAOYSA-N
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Description

N-(3-bromodibenzothiophen-2-yl)acetamide is a chemical compound with the molecular formula C14H10BrNOS and a molecular weight of 320.2 g/mol It is known for its unique structure, which includes a bromine atom attached to a dibenzothiophene ring system, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromodibenzothiophen-2-yl)acetamide typically involves the bromination of dibenzothiophene followed by acetamidation. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromodibenzothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzothiophene derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

N-(3-bromodibenzothiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-bromodibenzothiophen-2-yl)acetamide exerts its effects depends on its specific applicationThese interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorodibenzothiophen-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-iododibenzothiophen-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.

    N-(3-methyldibenzothiophen-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-(3-bromodibenzothiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of reactions, such as nucleophilic substitution, which may not be as favorable with other halogens or substituents .

Properties

Molecular Formula

C14H10BrNOS

Molecular Weight

320.21 g/mol

IUPAC Name

N-(3-bromodibenzothiophen-2-yl)acetamide

InChI

InChI=1S/C14H10BrNOS/c1-8(17)16-12-6-10-9-4-2-3-5-13(9)18-14(10)7-11(12)15/h2-7H,1H3,(H,16,17)

InChI Key

QWNYXGUISVYECD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3S2)Br

Origin of Product

United States

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